molecular formula C8H6BrNOS B1322183 2-Bromo-5-methoxybenzothiazole CAS No. 214337-39-0

2-Bromo-5-methoxybenzothiazole

Cat. No.: B1322183
CAS No.: 214337-39-0
M. Wt: 244.11 g/mol
InChI Key: XDYFAYVQPCTFOY-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxybenzothiazole is a chemical compound with the molecular formula C8H6BrNOS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Bromo-5-methoxybenzothiazole involves the bromination of 5-methoxybenzothiazole. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like dichloromethane (DCM). The reaction is carried out at low temperatures (0°C) to control the reactivity of bromine and to ensure selective bromination at the 2-position .

Industrial Production Methods

Industrial production methods for this compound often involve similar bromination reactions but on a larger scale. The process may include additional steps for purification, such as recrystallization, to obtain the compound in high purity. The use of automated reactors and controlled environments ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxybenzothiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and boron reagents to form carbon-carbon bonds.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be used under controlled conditions to oxidize the compound.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzothiazole derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxybenzothiazole involves its interaction with various molecular targets. The compound can inhibit specific enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-methoxybenzothiazole is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and biological activity. The bromine atom allows for further functionalization through substitution reactions, while the methoxy group can influence the compound’s electronic properties and biological interactions .

Biological Activity

2-Bromo-5-methoxybenzothiazole is part of the benzothiazole family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • CAS Number : 2941-58-4
  • Molecular Formula : C8_8H6_6BrNOS
  • Molecular Weight : 244.11 g/mol

The compound contains a bromine atom and a methoxy group attached to the benzothiazole ring, which is essential for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of benzothiazole derivatives. This compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies

  • In Vitro Cytotoxicity :
    • A study reported that derivatives of benzothiazole exhibited potent anticancer activities against multiple cell lines including MDA-MB-231 (breast cancer) and HCT116 (colon cancer) with IC50_{50} values ranging from 0.4 to 5 µM .
    • Specifically, this compound showed promising results with a GI50_{50} value comparable to standard chemotherapeutics like Doxorubicin.
  • Mechanism of Action :
    • The mechanism involves the inhibition of tumor-associated carbonic anhydrases, which are crucial for maintaining pH balance in tumor microenvironments . This inhibition leads to reduced tumor growth and enhanced apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties.

Findings

  • A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • The compound's activity is attributed to its ability to disrupt bacterial cell membranes and inhibit protein synthesis.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects.

Research Insights

  • Experimental models have indicated that this compound can reduce inflammation markers such as TNF-alpha and IL-6 in vitro . This suggests its potential use in treating inflammatory diseases.

Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerGI50_{50} values < 5 µM against various cell lines
AntimicrobialMICs ranging from 32 to 128 µg/mL against bacteria
Anti-inflammatoryReduces TNF-alpha and IL-6 levels in vitro

Properties

IUPAC Name

2-bromo-5-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNOS/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYFAYVQPCTFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621915
Record name 2-Bromo-5-methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214337-39-0
Record name 2-Bromo-5-methoxybenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214337-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of bromine (3.6 eq) in chloroform (0.75M) was added dropwise over a of 1 hr to a stirred suspension of 5-methoxy-2-mercaptobenzothiazole (1 eq) in form at 0° C. The mixture was stirred for 30 min before it was added slowly to water and stirred for further 20 min. The mixture was filtered to remove a cream solid. The organic phase was dried and evaporated to leave a brown solid. The brown solid was dissolved in ether and filtered. The residue was washed with ether and the filtrate and washings were combined and evaporated, chromatographed (4:1 hexanes and ethyl acetate) to give the title compound as a pale yellow solid. MS: MH+=244
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